molecular formula C14H16N2O2 B1403215 1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester CAS No. 1044661-69-9

1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester

Cat. No.: B1403215
CAS No.: 1044661-69-9
M. Wt: 244.29 g/mol
InChI Key: DVKDDCAIRBMOGF-UHFFFAOYSA-N
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Description

1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-methylbenzyl group attached to the pyrazole ring and an ethyl ester functional group at the 4-position of the pyrazole ring.

Mechanism of Action

Target of Action

It is known that benzylic compounds often undergo reactions at the benzylic position . The benzylic position refers to the carbon atom on the alkyl chain directly attached to the aromatic ring .

Mode of Action

The compound’s mode of action involves interactions at the benzylic position. Reactions at this position can include free radical bromination, nucleophilic substitution, and oxidation . These reactions can be facilitated by the resonance stabilization offered by the adjacent aromatic ring .

Biochemical Pathways

The compound is likely involved in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-used method for forming carbon-carbon bonds . It involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .

Pharmacokinetics

The compound’s solubility in water, which can impact its absorption and distribution, is noted to be slight .

Result of Action

The compound is used as a reagent in several reactions for the preparation of various compounds . These include aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy, and others .

Action Environment

The environment can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactions at the benzylic position can be influenced by the presence of certain reagents . Additionally, the compound’s solubility in water can impact its behavior in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the 4-methylbenzyl group: This step involves the alkylation of the pyrazole ring with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the pyrazole formation and alkylation steps, and more efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The methyl group on the benzyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: 1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(4-Methyl-benzyl)-1H-pyrazole-4-carbinol.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its pyrazole core.

    Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but without the methyl group on the benzyl ring.

    1-(4-Methyl-benzyl)-1H-pyrazole-3-carboxylic acid ethyl ester: Similar structure but with the carboxylic acid group at the 3-position of the pyrazole ring.

Uniqueness

1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the specific positioning of the methyl group on the benzyl ring and the ester group on the pyrazole ring. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-8-15-16(10-13)9-12-6-4-11(2)5-7-12/h4-8,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKDDCAIRBMOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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